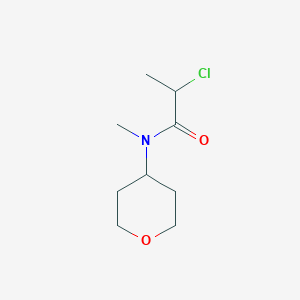

2-chloro-N-methyl-N-(oxan-4-yl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N-methyl-N-(oxan-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMOTFZRCKOLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCOCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 1-(tetrahydro-pyran-4-yl)-ethanone Intermediate

| Step | Reagents & Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| 1 | Methyl tetrahydro-2H-pyran-4-carboxylate + N,O-dimethylhydroxylamine hydrochloride in THF, 2 M isopropylmagnesium chloride (3.0 eq), -20 °C, N2 atmosphere | Formation of Weinreb amide intermediate by nucleophilic substitution | Not specified | Reaction time: 15 min addition, 30 min stirring |

| 2 | Saturated aqueous NH4Cl quench, extraction with methyl tert-butyl ether, drying over MgSO4 | Workup and isolation of intermediate | Not specified | - |

| 3 | Addition of 3 M methylmagnesium chloride (2.0 eq) in THF at 7 °C dropwise | Grignard addition to Weinreb amide to yield 1-(tetrahydro-pyran-4-yl)-ethanone | 75% | Purification by silica gel chromatography |

This two-step process converts the methyl ester to a ketone intermediate with an oxan-4-yl substituent, which is crucial for subsequent amide formation.

Reaction Conditions and Optimization

- Temperature Control: Low temperatures (-60 to 7 °C) are critical during Grignard reagent addition to control reactivity and avoid side reactions.

- Solvent Choice: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organometallic reagents and dissolve both organic and inorganic components efficiently.

- Workup Procedures: Saturated ammonium chloride solutions are used to quench organometallic reactions, followed by organic solvent extraction and drying over anhydrous magnesium sulfate to ensure purity.

- Purification: Silica gel chromatography with hexanes/ethyl acetate gradients is effective for isolating pure intermediates and final products.

Data Table Summarizing Key Experimental Procedures

| Reaction Step | Reagents & Equivalents | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Weinreb amide formation | Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.6 eq), 2 M isopropylmagnesium chloride (3.0 eq) | THF | -20 °C | 45 min total | Not specified | Extraction, filtration |

| Grignard addition | 3 M methylmagnesium chloride (2.0 eq) | THF | 7 °C | 40 min | 75% | Silica gel chromatography |

| Amide formation | N-methylamine derivative (stoichiometric) | Suitable solvent (e.g., THF) | 0 °C to RT | Variable | Not specified | Chromatography |

| Chlorination | Thionyl chloride or POCl3 | Appropriate solvent | Controlled temp | Variable | Not specified | Purification by chromatography |

Research Findings and Analysis

- The use of Weinreb amide intermediates is a proven strategy for selective ketone formation, allowing for controlled introduction of the oxan-4-yl moiety.

- Grignard reagents such as methylmagnesium chloride provide efficient nucleophilic addition with good yields (~75%).

- Low-temperature conditions minimize side reactions and improve selectivity.

- The chlorination step requires careful control to avoid over-chlorination or degradation of the amide functionality.

- The overall synthetic route is amenable to scale-up with appropriate process optimization.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-methyl-N-(oxan-4-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or borane.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., diethyl ether) under anhydrous conditions.

Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents under controlled temperature conditions.

Major Products

Substitution: Formation of N-substituted amides.

Reduction: Formation of N-methyl-N-(oxan-4-yl)propanamine.

Oxidation: Formation of 2-chloropropanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-methyl-N-(oxan-4-yl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-chloro-N-methyl-N-(oxan-4-yl)propanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-(4-fluorophenyl)acetamide ()

- Structure : Chloro substituent at the α-position (acetamide backbone) and a 4-fluorophenyl group on nitrogen.

- Key Features :

- Intramolecular C–H···O interaction stabilizes molecular conformation.

- Intermolecular N–H···O hydrogen bonding drives crystal packing.

- C=O bond length: 1.220 Å (shorter than typical amides due to reduced resonance from electron-withdrawing fluorine).

- Applications: Intermediate in synthesizing quinolin-8-yloxy acetamides and piperazinediones .

3-Chloro-N-(4-methoxyphenyl)propanamide ()

- Structure : Chloro substituent at the β-position (propanamide backbone) and a 4-methoxyphenyl group on nitrogen.

- Key Features :

- C=O bond length: 1.2326 Å; C(=O)–N bond: 1.3416 Å (indicative of amide resonance).

- Crystal packing involves C–H···O and N–H···O interactions, forming homodromic chains.

- Applications : Structural studies highlight its role as a ligand in coordination chemistry .

3-Chloro-N-(4-methylphenyl)propanamide ()

- Structure : β-chloro propanamide with a 4-methylphenyl (p-tolyl) substituent.

- Key Features :

- High purity and stability make it suitable as a pharmaceutical intermediate.

- Methyl group enhances lipophilicity compared to methoxy or fluorine substituents.

- Applications : Building block for bioactive compounds and organic frameworks .

Influence of Heterocyclic Substituents

Patent Compound ()

- Structure : Contains an oxan-4-yl (tetrahydropyran) group and a fluorophenyl moiety.

- Key Features :

- The oxan-4-yl group improves metabolic stability and membrane permeability.

- Fluorine substituent enhances bioavailability and target binding.

- Applications : Therapeutic agent in experimental formulations .

2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide ()

- Structure : Bromo and methyl substituents on the α-carbon, with a chromen-7-yl group.

- Key Features :

- Bromine increases steric bulk and polarizability compared to chlorine.

- Chromene moiety enables π-π stacking interactions.

Thioamide Analogs ()

2-(4-Methoxybenzenethio)propanamide

- Structure : Thioamide (C=S) replaces the carbonyl group.

- Key Features :

- Thioamide resonance reduces C–S bond length (1.68 Å vs. 1.23 Å for C=O).

- Increased acidity (pKa ~12–14 vs. ~17–20 for amides).

- Applications: Precursor for metal coordination complexes due to stronger S-donor ligation .

Structural and Functional Data Table

Research Findings and Implications

- Chloro Position : β-Chloro propanamides (e.g., 3-chloro derivatives) exhibit stronger resonance stabilization than α-chloro analogs, as seen in C=O bond elongation (1.2326 Å vs. 1.220 Å) .

- N-Substituents : Oxan-4-yl groups enhance solubility and metabolic stability compared to aryl substituents, as demonstrated in patent compounds .

- Hydrogen Bonding : N–H···O and C–H···O interactions dominate crystal packing in amides, whereas thioamides rely on S···H contacts for stabilization .

Biologische Aktivität

2-Chloro-N-methyl-N-(oxan-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and an oxan-4-yl moiety, which contribute to its unique properties and biological interactions. Its structural formula can be represented as:

where , depend on the specific substitutions made on the oxan ring.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits promising antibacterial and antifungal activities. It has been investigated for its efficacy against various strains of bacteria and fungi, showing potential as a therapeutic agent in treating infections.

Table 1: Summary of Biological Activity

| Activity Type | Target Organisms | Observed Effect |

|---|---|---|

| Antibacterial | E. coli, Staphylococcus aureus | Inhibition of growth |

| Antifungal | Candida albicans, Aspergillus | Reduction in viability |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes and proteins crucial for microbial growth. For instance, it may disrupt cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Enzyme Inhibition : The compound's interaction with enzymes can lead to the inhibition of critical biochemical pathways.

- Cell Membrane Disruption : It may also affect the integrity of microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that this compound significantly inhibited the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at low micromolar levels.

- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action through molecular docking studies, revealing that the compound binds effectively to target enzymes involved in bacterial metabolism [source].

- Therapeutic Applications : Clinical trials are underway to assess the compound's potential in treating skin infections caused by resistant bacteria, highlighting its relevance in modern medicine [source].

Q & A

Q. What are the common synthetic routes for 2-chloro-N-methyl-N-(oxan-4-yl)propanamide, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or amidation reactions. For example, chloro-substituted propanamide derivatives can be prepared using sodium azide or potassium thiolate in polar aprotic solvents like DMSO or acetonitrile under mild conditions . Yield optimization requires precise control of temperature, pH, and stoichiometric ratios of reagents. Catalysts such as triethylamine may enhance reaction efficiency by neutralizing acidic byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

Characterization employs NMR spectroscopy (¹H/¹³C) to confirm the methyl, oxan-4-yl, and chloro substituents. For example, the chloro group’s deshielding effect appears at ~4.0 ppm in ¹H NMR. X-ray crystallography (as demonstrated for structurally similar compounds like 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide) provides definitive bond-length and angle data . Mass spectrometry (HRMS) verifies molecular weight with <2 ppm error .

Q. What are the key functional groups in this compound, and how do they dictate reactivity?

The chloro group enables nucleophilic substitution (e.g., with amines or thiols), while the amide bond is susceptible to hydrolysis under acidic/basic conditions. The oxan-4-yl (tetrahydropyran) group introduces steric hindrance, affecting regioselectivity in substitution reactions . Computational studies (DFT) can predict reactive sites by analyzing electron density distributions .

Advanced Research Questions

Q. How can contradictory data on substitution reaction outcomes be resolved?

Discrepancies often arise from solvent polarity or competing reaction pathways. For instance, in DMSO, the chloro group may undergo SN2 substitution, while in less polar solvents, elimination dominates. Kinetic studies (e.g., monitoring via TLC or HPLC) and isotopic labeling (e.g., ¹⁸O in hydrolysis) clarify mechanistic pathways . Contradictions in product ratios under similar conditions may indicate trace moisture or impurities affecting reactivity .

Q. What experimental strategies optimize enantiomeric purity for chiral derivatives of this compound?

Chiral resolution can be achieved using HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or enzymatic kinetic resolution (e.g., lipases in asymmetric hydrolysis). Stereochemical outcomes are validated via circular dichroism (CD) or optical rotation measurements .

Q. How does the oxan-4-yl group influence biological activity in enzyme inhibition studies?

The tetrahydropyran ring enhances lipophilicity, improving membrane permeability. Molecular docking (e.g., using AutoDock Vina) reveals interactions with enzyme active sites, such as hydrogen bonding between the amide carbonyl and catalytic residues. Comparative studies with N-methyl analogues lacking the oxan-4-yl group show reduced binding affinity, confirming its role in target engagement .

Q. What methodologies address instability of this compound under physiological conditions?

Prodrug strategies (e.g., masking the amide as a ester) improve stability. Stability assays in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) quantify degradation rates. LC-MS/MS identifies degradation products, guiding structural modifications to enhance shelf-life .

Data Contradiction and Reproducibility

Q. Why do hydrolysis rates of the amide bond vary across studies?

Variability arises from pH gradients (e.g., faster hydrolysis at pH <2 or >10) and buffer composition (e.g., phosphate vs. acetate buffers). Arrhenius plots (ln(k) vs. 1/T) quantify activation energy differences. Conflicting reports may use impure samples; rigorous purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures reproducibility .

Q. How can conflicting bioactivity results in cell-based assays be reconciled?

Discrepancies may stem from cell line-specific expression of metabolizing enzymes (e.g., cytochrome P450). Metabolomic profiling (UHPLC-QTOF-MS) identifies active metabolites. Dose-response curves (IC₅₀) should be normalized to cell viability assays (MTT/XTT) to exclude cytotoxicity artifacts .

Methodological Recommendations

- Reaction Monitoring : Use in situ FTIR to track functional group transformations (e.g., disappearance of chloro stretch at ~550 cm⁻¹) .

- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) for high-purity isolation .

- Data Validation : Cross-reference spectroscopic data with PubChem or crystallographic databases (e.g., CCDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.